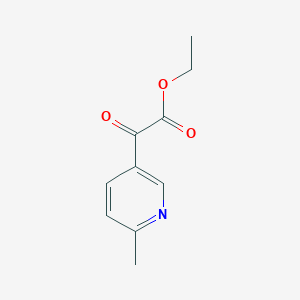

Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate

Description

Properties

IUPAC Name |

ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9(12)8-5-4-7(2)11-6-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYBRNCCKRCVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate typically involves the reaction of 6-methylpyridin-3-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: this compound can be oxidized to form 2-(6-methylpyridin-3-yl)-2-oxoacetic acid.

Reduction: Reduction can yield 2-(6-methylpyridin-3-yl)-2-hydroxyethyl acetate.

Substitution: Halogenation can produce compounds like 2-(6-chloropyridin-3-yl)-2-oxoacetate.

Scientific Research Applications

Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The biological and physicochemical properties of ethyl 2-oxoacetate derivatives are highly dependent on the substituents and their positions on the pyridine ring. Key analogs include:

Biological Activity

Ethyl 2-(6-methylpyridin-3-yl)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available research findings, including mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group, alongside an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 219.24 g/mol. The compound's structure is pivotal in determining its biological activity, particularly through interactions with biological targets such as enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can potentially act as an agonist or antagonist at various receptors, influencing physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, which may be attributed to its ability to disrupt microbial cell functions.

Antimicrobial Properties

Recent studies have indicated that this compound demonstrates significant antimicrobial activity. For instance, it has shown efficacy against various Gram-positive and Gram-negative bacteria. A comparative analysis of its antimicrobial effects is summarized in the table below:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Bacillus subtilis | 18 | 40 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cell lines by activating specific signaling pathways. A notable study utilized human breast cancer cell lines to assess the compound's effects:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : Approximately 30 µM after 48 hours of treatment.

The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that modifications to the pyridine ring could enhance its activity, paving the way for further synthetic optimization. -

Case Study on Anticancer Activity :

Another investigation focused on its anticancer effects, where researchers treated various cancer cell lines with this compound. The results demonstrated significant cytotoxicity and highlighted its potential role in cancer therapy development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.